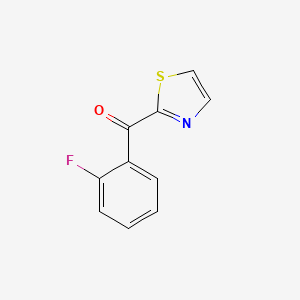

2-(2-Fluorobenzoyl)thiazole

Description

Contextualization within Thiazole (B1198619) and Fluorinated Organic Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. analis.com.mykuey.net The thiazole ring is a key structural component in many natural and synthetic molecules that exhibit a wide array of biological activities. analis.com.mynih.gov One notable example is Vitamin B1 (thiamine), which features a thiazole moiety and is crucial for nervous system function. analis.com.my The versatility of the thiazole framework allows for the development of compounds with antimicrobial, anti-inflammatory, anticancer, and antifungal properties. ontosight.aiontosight.aiontosight.ainanochemres.org The introduction of various substituents to the thiazole ring can generate new molecules with enhanced biological potency. analis.com.my

The field of fluorinated organic chemistry has also seen significant growth, particularly in the development of pharmaceuticals. frontiersin.org The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgnih.gov Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule without adding significant steric bulk. nih.gov Consequently, many modern drugs incorporate fluorine to enhance their efficacy and pharmacokinetic profiles. frontiersin.orgnih.gov The combination of a thiazole nucleus with fluorine substitution, therefore, represents a promising strategy for the design of novel bioactive compounds. bohrium.com

Significance of the Benzoyl-Thiazole Framework in Chemical Synthesis

The benzoyl-thiazole framework is a key structural motif in a variety of compounds with demonstrated biological relevance. This framework combines the aromatic benzoyl group with the versatile thiazole ring, creating a scaffold for diverse chemical modifications. Research has shown that compounds containing a thiazole core are of great interest to chemical biologists and medicinal chemists due to their significant biological properties. bohrium.com The synthesis of derivatives based on this framework is an active area of research, with studies exploring their potential as anticancer, antibacterial, and antifungal agents. ontosight.ai

The synthesis of thiazole derivatives often involves methods like the Hantzsch reaction, which allows for the construction of the thiazole ring from α-haloketones and thioamides. analis.com.mybohrium.com The benzoyl group can be introduced through various acylation reactions. The reactivity of this framework allows for the creation of extensive libraries of compounds for screening and development. For instance, research on N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide has highlighted its potential in drug development due to its activity against various biological targets. ontosight.ai

| Compound Name | Key Structural Features | Potential Applications/Research Area |

| (Z)-ethyl 2-((4-fluorobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate ontosight.ai | 4-fluorobenzoyl group, dihydrothiazole ring, ethyl carboxylate group | Drug discovery, potential antibacterial, antifungal, anti-inflammatory properties ontosight.ai |

| N′‐(2‐Fluorobenzoyl)benzo[d]thiazole‐2‐carbohydrazide (B1668358) researchgate.net | 2-fluorobenzoyl group, benzothiazole (B30560) ring, carbohydrazide linker | Anticancer, antimicrobial researchgate.net |

| Methyl 2-[(2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate chemspider.com | 2-fluorobenzoyl group, amino-thiazole ring, methyl carboxylate group | Chemical synthesis building block |

| 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole a2bchem.com | 2-fluorobenzoyl group, pyrrolidine (B122466) linker, thiazole ring | Research chemical |

| 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid bldpharm.com | 2-fluorobenzoyl group, amino-thiazole ring, carboxylic acid group | Research chemical |

| N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide ontosight.ai | Benzoyl group, phenylthiazole core, furan-carboxamide moiety | Drug development, potential anticancer, neurological, anti-infective ontosight.ai |

Current Research Landscape and Knowledge Gaps for 2-(2-Fluorobenzoyl)thiazole

While the broader classes of fluorinated thiazoles and benzoyl-thiazoles are subjects of active investigation, specific research focusing solely on this compound is limited in the public domain. The current research landscape is populated with studies on derivatives where the this compound core is further functionalized. For example, compounds like N′‐(2‐Fluorobenzoyl)benzo[d]thiazole‐2‐carbohydrazide have been synthesized and evaluated for their biological activities. researchgate.net Similarly, other derivatives containing the 2-fluorobenzoyl and thiazole moieties have been reported in chemical databases and are available for research purposes. chemspider.coma2bchem.combldpharm.com

This landscape reveals a significant knowledge gap concerning the fundamental properties and potential applications of the parent compound, this compound. There is a lack of detailed published data on its synthesis, spectroscopic characterization, and biological activity profile. The existing research on its derivatives strongly suggests that this compound could serve as a valuable building block in synthetic and medicinal chemistry. Future research should, therefore, focus on the synthesis and characterization of this foundational compound. A thorough investigation into its chemical and biological properties would provide a crucial baseline for the rational design and development of new, more complex derivatives with potentially enhanced therapeutic properties. Such studies would fill a critical gap in the current understanding of this promising chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMUXAKARKVRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluorobenzoyl Thiazole

Overview of Precursor-Based Synthetic Routes

The foundational approaches to synthesizing 2-(2-Fluorobenzoyl)thiazole rely on the careful selection of precursors that either form the heterocyclic thiazole (B1198619) ring in a key step or allow for the introduction of the 2-fluorobenzoyl group onto a thiazole core.

The most established and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. nih.gov For the specific synthesis of this compound, this methodology would typically involve the reaction of 2-fluorobenzothioamide with an α-haloaldehyde or α-haloketone, followed by oxidation of the resulting intermediate if necessary.

A primary pathway involves the reaction between 2-fluorobenzothioamide and a suitable α-halocarbonyl compound like 2-bromo-1,1-diethoxyethane, which serves as a synthetic equivalent of bromoacetaldehyde. The reaction mechanism proceeds via a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

Key Precursors for Hantzsch Synthesis:

Thioamide Component: 2-Fluorobenzothioamide

α-Halocarbonyl Component: Chloroacetaldehyde, bromoacetaldehyde, or their synthetic equivalents. mdpi.com

Another variation of this approach is the Cook-Heilbron synthesis, which can produce 2,4-disubstituted 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide. wikipedia.orgnih.gov While versatile, the Hantzsch synthesis remains a more direct route for the target compound.

The table below summarizes a representative Hantzsch-type reaction for a related compound, illustrating the general conditions.

| Thioamide Precursor | α-Halocarbonyl Precursor | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Ethanol | Reflux, 4-5 h | 61-80% | nih.gov |

| Thioacetamide | Chloroacetone | Not specified | Not specified | Not specified | wikipedia.org |

| Thiourea (B124793) | 2-Bromoacetophenones | Solvent-free | Microwave | Good | organic-chemistry.org |

An alternative strategy involves starting with a pre-formed thiazole ring and introducing the 2-fluorobenzoyl group at the C2 position. This can be accomplished through several functionalization techniques.

One prominent method is the metal-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling, for example, can be employed to form the C-C bond between the thiazole ring and the benzoyl moiety. This would involve coupling a 2-halothiazole (e.g., 2-bromothiazole) with (2-fluorophenyl)(hydroxy)methanone (a derivative of 2-fluorobenzaldehyde) or a related boronic acid derivative in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov

Another approach is the lithiation of the thiazole ring. Thiazole possesses an acidic proton at the C2 position, which can be deprotonated by a strong base like n-butyllithium to form 2-lithiothiazole. wikipedia.org This nucleophilic intermediate can then react with an electrophilic 2-fluorobenzoyl source, such as 2-fluorobenzoyl chloride or 2-fluorobenzaldehyde followed by oxidation, to yield the desired product.

The following table outlines a relevant Suzuki-Miyaura coupling reaction used to synthesize a substituted arylthiazole.

| Thiazole Substrate | Coupling Partner | Catalyst | Solvent/Base | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Thiazole Bromide Derivative | (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid | Pd(PPh3)4 | Toluene / 2M Na2CO3 | 80 °C, overnight | nih.gov |

Advanced Synthetic Strategies and Modifications

Modern synthetic chemistry offers advanced strategies that can improve the efficiency, environmental impact, and scalability of the synthesis of this compound.

Catalysis plays a crucial role in enhancing the synthesis of thiazoles. In the context of Hantzsch-type reactions, various catalysts can be employed to improve reaction rates and yields. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

For functionalization routes, palladium catalysts are central to cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov Copper salts have also been utilized as catalysts in oxidation reactions that form the thiazole ring from precursors such as aldehydes and amines. nih.gov The choice of catalyst can significantly influence the regioselectivity and efficiency of the synthesis.

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the process. researchgate.netmdpi.com Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. bepls.com Reactions for synthesizing thiazole derivatives have been successfully carried out in water. bepls.com

Energy Efficiency: Employing microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govbepls.com

Catalysis: Using recyclable heterogeneous catalysts, such as biocatalysts or supported metal catalysts, minimizes waste and allows for easier product purification. bepls.commdpi.com A cross-linked chitosan hydrogel has been demonstrated as a recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com

Flow chemistry offers a powerful platform for the scalable and safe synthesis of heterocyclic compounds, including thiazoles. researchgate.netuc.ptnih.gov In a flow synthesis of this compound via the Hantzsch reaction, streams of the 2-fluorobenzothioamide and an α-halocarbonyl precursor would be continuously pumped and mixed, then passed through a heated reactor coil. durham.ac.uk

Advantages of Flow Synthesis:

Enhanced Safety: Hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and accumulation. uc.ptmdpi.com

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using parallel reactor systems, facilitating the production of gram-to-kilogram quantities. nih.govthieme.de

This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, making it a promising strategy for the industrial production of this compound. durham.ac.uk

Optimization of Reaction Conditions and Yields

The synthesis of this compound, like many heterocyclic compounds, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. The Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives, involves the reaction of a thioamide with an α-haloketone. For this compound, this would typically involve the reaction of 2-fluoro-thiobenzamide with a suitable α-halo-acetyl reagent. The optimization of this synthesis generally focuses on the choice of catalyst, solvent, temperature, and reaction time.

The choice of a catalyst can significantly impact the rate and yield of thiazole synthesis. While some Hantzsch syntheses can proceed without a catalyst, the addition of a suitable catalyst can often shorten the reaction time and improve the yield. Both acid and base catalysts have been employed in the synthesis of thiazole derivatives.

For instance, in the synthesis of certain Hantzsch thiazole derivatives, silica-supported tungstosilisic acid has been used as a reusable heterogeneous catalyst, leading to good to excellent yields. The amount of catalyst is a critical parameter to optimize, as demonstrated in the synthesis of various thiazole derivatives where varying the catalyst loading had a direct effect on the product yield.

To illustrate the effect of a catalyst on a model Hantzsch-type reaction, the following data can be considered:

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | None | 0 | 45 |

| 2 | Silica-Supported Tungstosilisic Acid | 5 | 75 |

| 3 | Silica-Supported Tungstosilisic Acid | 10 | 85 |

| 4 | Silica-Supported Tungstosilisic Acid | 15 | 92 |

This table presents illustrative data on the effect of catalyst loading on the yield of a model Hantzsch thiazole synthesis, based on general findings in the literature.

The solvent plays a crucial role in the synthesis of thiazoles by influencing the solubility of reactants, the reaction rate, and in some cases, the reaction pathway. A variety of solvents have been explored for the Hantzsch synthesis, including protic solvents like ethanol and water, and aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane.

In the synthesis of some thiazole derivatives, a mixture of ethanol and water has been found to be effective, particularly when used in conjunction with ultrasonic irradiation. The choice of solvent can also affect the reaction time; for example, the synthesis of certain fluorenyl-hydrazonothiazole derivatives was found to be slower in tetrahydrofuran than in 1,4-dioxane. Green chemistry approaches often favor the use of environmentally benign solvents like water or polyethylene glycol (PEG).

The following table illustrates the effect of different solvents on the yield of a model thiazole synthesis:

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Water | 65 |

| 2 | Ethanol | 88 |

| 3 | Methanol | 82 |

| 4 | 1-Butanol | 78 |

| 5 | 2-Propanol | 75 |

| 6 | Ethanol/Water (1:1) | 90 |

This table provides representative data on how the choice of solvent can influence the yield in a model thiazole synthesis, drawing from general observations in synthetic organic chemistry.

For many thiazole syntheses, reactions are carried out at reflux temperature of the chosen solvent. In some cases, microwave irradiation has been employed to significantly reduce the reaction time from hours to minutes while maintaining high yields. The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC).

The interplay between temperature and reaction time on the yield of a model thiazole synthesis is illustrated in the table below:

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 (Room Temperature) | 24 | Trace |

| 2 | 50 | 12 | 65 |

| 3 | 65 (Reflux in Ethanol/Water) | 2 | 92 |

| 4 | 80 | 2 | 85 |

| 5 | Microwave (120 °C) | 0.25 | 95 |

This table presents illustrative data on the combined effect of temperature and reaction time on the yield of a model thiazole synthesis, based on general principles and findings for related reactions.

By systematically optimizing these reaction conditions—catalyst, solvent, temperature, and reaction time—it is possible to develop an efficient and high-yielding synthetic protocol for this compound.

Derivatization and Analogue Synthesis of 2 2 Fluorobenzoyl Thiazole

Synthesis of Structural Analogues via Modification of the Thiazole (B1198619) Ring

The synthesis of structural analogues of 2-(2-Fluorobenzoyl)thiazole by modifying the thiazole ring primarily involves substitutions at the C4 and C5 positions. The Hantzsch thiazole synthesis is the most fundamental and widely employed method for constructing the thiazole ring itself, and it offers a direct route to introduce diversity at these positions.

The Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide. To generate analogues of this compound, 2-fluorobenzothioamide would be the required thioamide component. By varying the α-halocarbonyl reactant, different substituents can be installed at the C4 and C5 positions of the resulting thiazole ring.

For instance, reacting 2-fluorobenzothioamide with different α-haloketones (R-CO-CH(X)-R') leads to 2-(2-fluorobenzoyl)-4-R-5-R'-thiazoles.

Using an α-haloketone like 3-bromo-2-pentanone would yield a 4,5-dimethyl substituted analogue.

Employing phenacyl bromide or its derivatives would introduce an aryl group at the C4 position.

The use of ethyl bromopyruvate can introduce a carboxylate group at the C4 position, which can be further functionalized.

A variety of catalysts and conditions can be employed to optimize the Hantzsch synthesis, including conventional heating, microwave irradiation, and the use of catalysts like silica-supported tungstosilicic acid to improve yields and promote greener reaction conditions rsc.org. The reaction mechanism typically begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.

Beyond the initial synthesis, the C4 and C5 positions of a pre-formed this compound ring can be functionalized, although this is less common than incorporation via the Hantzsch method. Electrophilic substitution reactions on the thiazole ring typically occur at the C5 position, provided it is unsubstituted.

Table 1: Synthesis of Thiazole Ring Analogues via Hantzsch Synthesis

| Thioamide Reactant | α-Halocarbonyl Reactant | Resulting Substituents (R¹, R²) | Analogue Structure |

|---|---|---|---|

| 2-Fluorobenzothioamide | 3-Chloropentan-2-one | R¹=CH₃, R²=CH₃ | 2-(2-Fluorobenzoyl)-4,5-dimethylthiazole |

| 2-Fluorobenzothioamide | 2-Bromo-1-phenylethanone (Phenacyl bromide) | R¹=Phenyl, R²=H | 2-(2-Fluorobenzoyl)-4-phenylthiazole |

| 2-Fluorobenzothioamide | Ethyl bromopyruvate | R¹=COOEt, R²=H | Ethyl this compound-4-carboxylate |

| 2-Fluorobenzothioamide | 1,3-Dichloroacetone | R¹=CH₂Cl, R²=H | 2-(2-Fluorobenzoyl)-4-(chloromethyl)thiazole |

Synthesis of Analogues via Modification of the Fluorobenzoyl Group

Modification of the fluorobenzoyl group offers another key avenue for generating analogues. These changes can include altering the substitution pattern on the phenyl ring, replacing the fluorine atom with other functional groups, or introducing additional substituents.

The most direct synthetic approach involves utilizing differently substituted benzoylthioamides in the Hantzsch synthesis or related thiazole-forming reactions. Alternatively, one could start with various substituted benzonitriles or benzaldehydes to construct the desired 2-arylthiazole.

Key modifications and synthetic strategies include:

Positional Isomers : Using 3-fluorobenzothioamide or 4-fluorobenzothioamide in the Hantzsch synthesis would yield the corresponding 2-(3-fluorobenzoyl)thiazole (B3338269) or 2-(4-fluorobenzoyl)thiazole (B7779358) isomers.

Alternative Halogen Substitution : Replacing the fluorine with other halogens like chlorine or bromine can be achieved by starting with the corresponding 2-chlorobenzothioamide or 2-bromobenzothioamide.

Introduction of Electron-Donating or -Withdrawing Groups : The synthesis can be adapted to include a wide range of substituents on the phenyl ring. For example, starting with a methoxy-substituted benzaldehyde (B42025) can lead to a 2-(methoxybenzoyl)thiazole analogue. Similarly, nitro or cyano groups can be incorporated.

Synthesis from Substituted Thiobenzanilides : The Jacobson cyclization of thiobenzanilides using reagents like alkaline potassium ferricyanide (B76249) is a classic method for generating 2-substituted benzothiazoles, and similar principles can apply to thiazole synthesis, allowing for diverse phenyl substitutions.

Structure-activity relationship (SAR) studies on related compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles, have shown that the nature and position of substituents on the benzoyl ring are critical for biological activity. For instance, the presence of methoxy (B1213986) groups at specific positions of the phenyl ring can significantly influence potency against certain targets.

Table 2: Examples of Analogues with Modified Benzoyl Groups

| Analogue Name | Modification on Benzoyl Group | Potential Starting Material (Thioamide) |

|---|---|---|

| 2-(4-Fluorobenzoyl)thiazole | Fluorine at C4 position | 4-Fluorobenzothioamide |

| 2-(2-Chlorobenzoyl)thiazole | Chlorine at C2 position | 2-Chlorobenzothioamide |

| 2-(2,4-Difluorobenzoyl)thiazole | Fluorine at C2 and C4 positions | 2,4-Difluorobenzothioamide |

| 2-(2-Methoxybenzoyl)thiazole | Methoxy group at C2 position | 2-Methoxybenzothioamide |

| 2-(2-Nitrobenzoyl)thiazole | Nitro group at C2 position | 2-Nitrobenzothioamide |

Introduction of Additional Functionalities onto the Core Structure

Introducing additional functional groups onto the this compound scaffold is a common strategy to modulate its physicochemical properties and biological activity. These functionalities can be appended to either the thiazole ring or the fluorobenzoyl moiety.

Functionalization of the Thiazole Ring:

Amino and Amide Groups : A primary method for introducing an amino group is through the Hantzsch synthesis using thiourea (B124793) or its derivatives, which yields 2-aminothiazoles. While the parent compound is a 2-benzoylthiazole, related strategies can be used to synthesize analogues where an amino group is present at other positions. For example, starting with an α-haloketone and a functionalized thioamide can place substituents at the C2 position of the thiazole. Once an amino group is in place, it can be readily converted to a wide array of amides, sulfonamides, or ureas by reaction with acyl chlorides, sulfonyl chlorides, or isocyanates, respectively.

Hydrazinyl and Hydrazone Moieties : Hydrazinyl-thiazole derivatives are commonly synthesized by the heterocyclization of thiosemicarbazone derivatives with α-haloketones mdpi.comnih.gov. This introduces a versatile hydrazone linkage (-C=N-NH-) which can be further modified. This approach allows for the connection of various aromatic or heterocyclic groups to the thiazole core through the hydrazone bridge.

Sulfonamide Groups : A sulfonamide moiety can be introduced by reacting an aminothiazole analogue with a sulfonyl chloride. Alternatively, starting materials already containing a sulfonamide group, such as 4-isothiocyanatobenzenesulfonamide, can be used to construct the thiazole ring, directly incorporating this functionality.

Functionalization of the Fluorobenzoyl Group:

Hydroxyl and Alkoxy Groups : Phenolic hydroxyl groups can be incorporated by starting with a hydroxy-substituted benzaldehyde or benzoic acid. These hydroxyl groups can then be alkylated to form various alkoxy ethers, providing a handle to tune lipophilicity.

Other Pharmacophores : Complex functionalities or entire pharmacophoric groups can be attached. For example, linking other heterocyclic rings like furan, pyridine, or imidazole (B134444) to the phenyl ring can be achieved by using appropriately substituted starting materials in the initial synthesis.

Table 3: Synthesis of Functionally Diverse Analogues

| Functional Group Introduced | Position of Introduction | General Synthetic Strategy |

|---|---|---|

| Amine (-NH₂) | Thiazole Ring | Hantzsch synthesis using thiourea followed by functionalization. |

| Hydrazone (-C=N-NH-) | Thiazole Ring | Condensation of thiosemicarbazones with α-haloketones. |

| Sulfonamide (-SO₂NHR) | Thiazole or Phenyl Ring | Reaction of an amino-functionalized analogue with a sulfonyl chloride. |

| Acetamide (-NHCOCH₃) | Thiazole or Phenyl Ring | Acetylation of an amino-functionalized analogue. |

Synthesis of Heterocyclic Ring-Fused Derivatives

Fusing an additional heterocyclic ring onto the this compound core creates rigid, polycyclic systems with distinct chemical properties. The synthesis of these derivatives typically involves multi-step sequences where a functionalized this compound analogue undergoes a subsequent cyclization reaction. Common fused systems include thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles.

Synthesis of Thiazolo[3,2-a]pyrimidines: The synthesis of the thiazolo[3,2-a]pyrimidine system generally starts from a 2-aminothiazole (B372263) derivative. A plausible route for a derivative of the target compound would involve:

Preparation of a 2-amino-4-substituted-thiazole : This intermediate would carry the 2-fluorobenzoyl group at a different position or be a precursor to it.

Reaction with a 1,3-dielectrophile : The 2-aminothiazole intermediate is then reacted with a β-keto ester or a similar compound. The endocyclic nitrogen and the exocyclic amino group of the thiazole react to form the fused pyrimidine (B1678525) ring. For example, reaction with ethyl acetoacetate (B1235776) in the presence of a dehydrating agent like polyphosphoric acid can induce cyclization to form the thiazolo[3,2-a]pyrimidin-5-one core.

Synthesis of Imidazo[2,1-b]thiazoles: The imidazo[2,1-b]thiazole (B1210989) scaffold is another prominent fused system. Its synthesis typically involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound.

Starting Material : A 2-aminothiazole bearing the desired substitution pattern is required.

Cyclization : The 2-aminothiazole is reacted with an α-haloketone (e.g., phenacyl bromide or a derivative). The exocyclic amino group first acts as a nucleophile, attacking the carbonyl carbon, followed by cyclization involving the endocyclic nitrogen to form the fused imidazole ring. This is a variation of the Hantzsch synthesis applied to a pre-formed thiazole. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a modern, one-pot multicomponent reaction that can also be employed to efficiently synthesize imidazo[2,1-b]thiazoles mdpi.com.

These fused systems significantly alter the shape, size, and electronic properties of the parent molecule, leading to novel interactions with biological targets.

Table 4: Common Fused Heterocyclic Derivatives

| Fused Heterocyclic System | General Precursor | Key Cyclization Reagent | Resulting Core Structure |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | 2-Aminothiazole derivative | β-Keto ester (e.g., Ethyl acetoacetate) | A six-membered pyrimidine ring fused to the thiazole. |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole derivative | α-Haloketone (e.g., 2-Bromoacetophenone) | A five-membered imidazole ring fused to the thiazole. |

| Thiazolo[3,2-b] rsc.orgnih.govmdpi.comtriazole | 3-Mercapto-1,2,4-triazole derivative | α-Haloketone | A triazole ring fused to the thiazole. |

Advanced Spectroscopic and Structural Analysis of 2 2 Fluorobenzoyl Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and conformation of molecules. For 2-(2-Fluorobenzoyl)thiazole, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, while advanced techniques can reveal through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the 2-fluorophenyl group. The thiazole protons typically appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effect of the adjacent carbonyl group. The protons on the fluorophenyl ring exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

The ¹³C NMR spectrum complements the proton data, providing chemical shifts for all carbon atoms in the molecule. The carbonyl carbon is typically observed significantly downfield (around 180-190 ppm), while the carbons of the aromatic and heterocyclic rings appear in the 110-170 ppm range. The carbon atoms bonded to the fluorine will show a characteristic large one-bond ¹J(C-F) coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Thiazole-H | 7.5 - 8.5 | Downfield due to heteroaromaticity and adjacent C=O |

| ¹H | Fluorophenyl-H | 7.0 - 8.0 | Complex multiplets due to H-H and H-F coupling |

| ¹³C | Carbonyl (C=O) | 180 - 190 | Characteristic downfield shift |

| ¹³C | Thiazole-C | 115 - 170 | Includes C2, C4, and C5 of the thiazole ring |

| ¹³C | Fluorophenyl-C | 115 - 165 | C-F will appear as a doublet with large ¹J(C-F) coupling |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

For this compound, the FT-IR and Raman spectra would be dominated by several characteristic bands. The most prominent would be the carbonyl (C=O) stretching vibration, typically appearing as a strong band in the region of 1650-1680 cm⁻¹. Its exact position is sensitive to the electronic effects of the attached fluorophenyl and thiazole rings.

Other key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Thiazole Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.

C-F Stretching: A strong band typically found in the 1200-1250 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both the aromatic and heterocyclic rings appear in the fingerprint region (<1500 cm⁻¹). For instance, the C-H bending vibrations of the benzothiazole (B30560) aromatic ring are found at 814 and 868 cm⁻¹.

Analysis of the vibrational spectra of thiazole and its derivatives shows characteristic bands related to the ring's stretching and bending modes, which would be present in the spectrum of the title compound.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic/Thiazole | 3000 - 3100 | Medium-Weak |

| C=O Stretch | Ketone | 1650 - 1680 | Strong |

| C=N / C=C Stretch | Thiazole/Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-F Stretch | Fluoroaromatic | 1200 - 1250 | Strong |

| Ring Puckering/Bending | Thiazole/Aromatic | < 1000 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, offers significant insight into the likely solid-state conformation.

In the crystal structure of this benzamide analog, the central amide linker is nearly planar. The molecule adopts a conformation where the dihedral angle between this central plane and the fluorobenzene ring is 35.28°, and the angle with the thiazole ring is 10.14°. Crucially, the carbonyl (C=O) bond is oriented anti (opposite) to the ortho-fluorine substituent on the phenyl ring.

It is highly probable that this compound adopts a similar conformation in the solid state, with a nearly planar ketone bridge. The relative orientations of the two rings will be determined by a balance of steric hindrance and crystal packing forces. The planarity of the benzoyl-thiazole system would be influenced by the degree of π-conjugation across the carbonyl linker. In the crystal lattice, molecules would likely be arranged via weak intermolecular interactions such as C-H···N, C-H···O, and possibly C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings.

Table 3: Crystallographic Data for the Analogous Compound 2-fluoro-N-(1,3-thiazol-2-yl)benzamide

| Parameter | Value |

| Chemical Formula | C₁₀H₇FN₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2171 (8) |

| b (Å) | 5.0741 (3) |

| c (Å) | 15.7078 (10) |

| β (°) | 98.820 (6) |

| Dihedral Angle (Amide plane to Fluorobenzene ring) | 35.28 (8)° |

| Dihedral Angle (Amide plane to Thiazole ring) | 10.14 (12)° |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Effects

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound (molar mass: 221.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 221. The fragmentation of thiazole-containing compounds is well-documented and often proceeds through predictable pathways.

The primary fragmentation pathways for this compound would likely involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). Two main fragmentation routes are anticipated:

Cleavage of the Benzoyl-Thiazole Bond: This would lead to the formation of a 2-fluorobenzoyl cation at m/z 123 and a 2-thiazolyl radical. The m/z 123 ion is a common fragment for ortho-fluorobenzoyl compounds and can further lose carbon monoxide (CO) to produce a fluorophenyl cation at m/z 95.

Cleavage of the Phenyl-Carbonyl Bond: This pathway would generate a thiazole-carbonyl cation (2-thiazoloyl cation) at m/z 112 and a 2-fluorophenyl radical.

Further fragmentation of the thiazole ring itself can occur, typically involving the loss of small molecules like HCN or C₂H₂S, consistent with the fragmentation patterns observed for the parent thiazole molecule.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 221 | Molecular Ion [M]⁺˙ | [C₁₀H₆FNOS]⁺˙ |

| 123 | [2-Fluorobenzoyl]⁺ | [C₇H₄FO]⁺ |

| 112 | [Thiazole-2-carbonyl]⁺ | [C₄H₂NOS]⁺ |

| 95 | [Fluorophenyl]⁺ | [C₆H₄F]⁺ |

| 85 | [Thiazole]⁺˙ | [C₃H₃NS]⁺˙ |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Energy Levels

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. The conjugated system formed by the fluorophenyl ring, the carbonyl group, and the thiazole ring in this compound is expected to give rise to distinct absorption and emission properties.

The UV-Vis absorption spectrum is predicted to show strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic and heteroaromatic systems. An additional, weaker band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may be observed at a longer wavelength, often overlapping with the π→π* bands. For a similar thiazole derivative, absorption peaks have been observed at 348 nm and 406 nm.

Thiazole-containing compounds are known to be fluorescent. Upon excitation at an appropriate wavelength (likely corresponding to its main absorption band), this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield will be sensitive to the molecular conformation and the solvent environment. The energy difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic. A benzo[d]thiazole-based fluorescent probe, for example, was found to have a large Stokes shift of 135 nm. The fluorescence properties can be influenced by factors such as solvent polarity and the potential for intramolecular charge transfer (ICT) from the thiazole ring (electron-donating) to the fluorobenzoyl moiety (electron-withdrawing).

Table 5: Photophysical Properties of an Analogous Thiazole-Based Fluorescent Probe

| Parameter | Value |

| Excitation Maximum (λex) | 335 nm |

| Emission Maximum (λem) | 470 nm |

| Stokes Shift | 135 nm |

| Fluorescence Enhancement | 4725-fold (upon reaction) |

Computational and Theoretical Studies of 2 2 Fluorobenzoyl Thiazole

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and flexibility. For various thiazole-based compounds, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights into how the molecule behaves in a dynamic biological environment. nih.govnih.govrsc.org The stability is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. rsc.org

Docking Studies (e.g., with catalysts or surfaces)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. This method is widely used in drug design to understand and predict the interaction between a potential drug molecule and its biological target. nih.govmdpi.comdergipark.org.tr For numerous thiazole derivatives, docking studies have been performed to investigate their binding modes and affinities with various enzymes, helping to explain their biological activities. nih.govmdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Predictive Modeling for Reaction Outcomes and Selectivity

While specific predictive models for the reaction outcomes and selectivity of 2-(2-Fluorobenzoyl)thiazole are not detailed in the provided search results, the foundational computational studies described above are essential for building such models. By understanding the electronic structure and reactivity through quantum chemical calculations, it becomes possible to predict how the molecule will behave in different chemical reactions. For example, MEP and FMO analyses can predict the most likely sites for electrophilic or nucleophilic attack, which is the first step in modeling reaction selectivity. kbhgroup.inmdpi.comresearchgate.net

Applications of 2 2 Fluorobenzoyl Thiazole and Its Derivatives in Chemical Research

As Synthetic Intermediates in Organic Synthesis

The 2-(2-Fluorobenzoyl)thiazole framework serves as a versatile building block in organic synthesis, primarily due to the reactivity of the thiazole (B1198619) ring and the influence of the fluorobenzoyl moiety. Thiazole derivatives are crucial intermediates for creating a wide array of biologically active compounds, including sulfur-containing drugs and fungicides. The Hantzsch thiazole synthesis remains a fundamental and widely used method for constructing the thiazole core, which can then be elaborated into more complex structures.

The presence of the fluorine atom on the benzoyl group can significantly influence the physicochemical properties of the resulting molecules. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, enhance lipophilicity and membrane permeability, and improve metabolic stability, all of which are desirable traits in drug discovery. nih.gov For instance, the synthesis of novel fluorophenyl-based thiazoles, such as 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, has been accomplished using the Hantzsch method by condensing thiosemicarbazones with α-haloketones like 2-bromo-4-fluoroacetophenone. nih.gov This highlights the role of fluorinated thiazole precursors as key intermediates in generating libraries of compounds for biological screening. nih.gov

Research has demonstrated the synthesis of various substituted thiazoles from precursor molecules like substituted hydrazine-carbothioamides, which are then cyclized to form the thiazole ring. nih.gov These synthetic pathways yield functionalized thiazoles that can serve as platforms for further chemical modification, underscoring the importance of the core thiazole structure as a foundational element in multi-step syntheses. nih.goveurekaselect.comresearchgate.net

| Derivative Class | Synthetic Precursors | Key Reaction Type | Application of Product |

| 2-(Arylidenehydrazinyl)-4-(fluorophenyl)thiazoles | Thiosemicarbazones, 2-Bromo-4-fluoroacetophenone | Hantzsch Synthesis | Biological Screening nih.gov |

| 2,3,4-Trisubstituted Thiazoles | 1,4-Disubstituted Thiosemicarbazides, Chloroacetone | Cyclocondensation | Development of Antiproliferative Agents nih.gov |

| 2-Hydrazinyl Thiazole Derivatives | Arylglyoxals, Thiosemicarbazones, Meldrum's acid | One-pot Three-component Reaction | Antibacterial and Antioxidant Agents researchgate.net |

Role as Ligands in Coordination Chemistry and Catalysis

Thiazole derivatives are effective ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can act as donor sites for metal ions. The this compound structure, containing nitrogen and sulfur atoms in the thiazole ring and an oxygen atom in the carbonyl group, provides multiple potential coordination sites. These ligands can form stable complexes with a variety of transition metals, including Fe(III), Pd(II), Cu(II), Co(II), and Ni(II).

The coordination of thiazole-based ligands to metal centers can generate complexes with significant catalytic activity. For example, metal complexes involving thiazole derivatives have been employed as reusable heterogeneous catalysts for various organic transformations, such as ring-opening reactions of epoxides and Knoevenagel condensation reactions. The specific substituents on the thiazole ring can control the stability and reactivity of the resulting metal complex.

Recent studies have shown that chiral bidentate phosphine (B1218219) 1,3-thiazoles can act as ligands in iridium complexes, which are effective catalysts for homogeneous asymmetric hydrogenation of alkenes. Furthermore, copper(I) complexes with thiazol-2-ylidene ligands have been developed as highly efficient σ-Lewis acid catalysts for C-C bond-forming reactions, outperforming traditional catalysts in some cases. The design of the thiazole ligand, including the steric and electronic effects of its substituents, is crucial for achieving high activity and selectivity in these catalytic processes. Thiazole-based Schiff base ligands have also been coordinated with transition metals to create complexes with notable photophysical and electrochemical properties.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Catalytic Application |

| Pd(II) | Thiazole derivative | Square-planar | Synthesis of pyrazole-4-carbonitrile derivatives |

| Ir(III) | Chiral phosphine 1,3-thiazole | - | Asymmetric hydrogenation of aryl alkenes |

| Cu(I) | Thiazol-2-ylidene | - | Alkynylation of ketones (σ-Lewis acid catalysis) |

| Co(II), Cu(II) | Thiazole-based Schiff base | - | Potential for photophysical and electrochemical applications |

Incorporation into Advanced Materials (e.g., Polymers, Organic Semiconductors)

Thiazole-containing compounds are increasingly being incorporated into advanced materials, particularly in the field of organic electronics. The thiazole ring is an electron-accepting heterocycle, which makes it a valuable building block for organic semiconductors. semanticscholar.org These materials are key components in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). kuey.net

The synthesis of ladder-type thiazole-fused S,N-heteroacenes has produced polymers with extended π-conjugation, which is essential for efficient charge transport. researchgate.netnih.gov These polymers exhibit good thermal stability and have been used to fabricate OTFTs, with performance depending on factors like annealing temperature. nih.gov For example, a copolymer incorporating a thiazole-fused heteroacene and a diketopyrrolopyrrole unit achieved a charge carrier mobility of 0.05 cm² V⁻¹ s⁻¹. nih.gov

Furthermore, imide-functionalized thiazole-based polymers have been developed as high-performance n-type semiconductors. nsrrc.org.tw The incorporation of the electron-deficient thiazole unit helps to lower the energy levels of the polymer's frontier molecular orbitals (FMOs), which is crucial for enabling electron transport. nsrrc.org.tw By increasing the content of imide-functionalized thiazole units in the polymer backbone, researchers can tune the material's properties from ambipolar to unipolar n-type transport. nsrrc.org.tw The inclusion of fluorine atoms in the polymer structure, as seen in fluorinated benzothiadiazole-based polymers, is another effective strategy for lowering FMO energy levels and influencing device performance. rsc.orgnih.govnih.govacs.org

| Material Type | Thiazole-Based Unit | Key Properties | Application |

| Step-ladder Copolymer | Thiazole-fused S,N-heteroacene | Extended π-conjugation, good thermal stability | Organic Thin-Film Transistors (OTFTs) researchgate.netnih.gov |

| Acceptor-Acceptor Homopolymer | Imide-functionalized bithiazole | Deep LUMO/HOMO levels, unipolar n-type transport | Organic Thin-Film Transistors (OTFTs) nsrrc.org.tw |

| Donor-Acceptor Copolymer | Fluorinated Benzothiadiazole | Lowered FMO energy levels | Organic Field-Effect Transistors, Organic Solar Cells rsc.orgnih.govnih.govacs.org |

Utilisation in Sensing Technologies (e.g., Chemo/Fluoro-Sensors)

Thiazole derivatives have emerged as a significant class of compounds for the development of chemosensors and fluorescent probes. nih.gov Their heterocyclic structure, containing nitrogen and sulfur atoms, provides excellent coordination sites for detecting various analytes, especially metal ions. nih.govresearchgate.nettandfonline.com Upon binding with a target ion, the electronic properties of the thiazole-based sensor molecule are altered, resulting in a measurable optical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluoro-sensor). nih.govtandfonline.com

Thiazole-based chemosensors have been successfully designed for the selective and sensitive detection of a wide range of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, Hg²⁺, and Al³⁺. nih.govresearchgate.netnih.gov For instance, a benzothiazole-based sensor demonstrated a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a distinct color change from colorless to yellow. nih.gov The sensing mechanism often involves chelation of the metal ion by the heteroatoms of the thiazole ring and other coordinating groups on the molecule.

A prominent example of a thiazole-based fluorescent probe is Thiazole Orange (TO). mdpi.comnih.govnih.gov TO is known for its remarkable 'turn-on' fluorescence; it is weakly fluorescent in solution but exhibits a thousand-fold increase in fluorescence emission upon binding to nucleic acids or when its intramolecular torsional motion is restricted. mdpi.comlumiprobe.com This property has been widely exploited to create probes for DNA, RNA, proteins, and various ions. mdpi.comnih.govnih.govelsevierpure.com The versatility of the thiazole scaffold allows for chemical modifications to fine-tune the sensor's selectivity and response mechanism for specific analytical targets. nih.gov

| Sensor Type | Target Analyte | Principle of Detection | Observable Change |

| Colorimetric/Fluorimetric | Heavy Metal Ions (Zn²⁺, Cu²⁺, Ni²⁺, etc.) | Metal-ligand complex formation | Change in color and/or fluorescence nih.govresearchgate.nettandfonline.comnih.gov |

| Fluorescent 'Turn-On' Probe | Nucleic Acids (DNA/RNA) | Intercalation and restricted intramolecular rotation | Significant increase in fluorescence intensity mdpi.comlumiprobe.com |

| Fluorescent Probe | Fluoride Ions (F⁻) | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | Change in absorption and emission spectra kfupm.edu.sa |

Applications in Photochemistry and Photophysics (e.g., Photoinitiators, Fluorescent Probes)

The conjugated π-system of the thiazole ring, often extended through substitution with aryl groups like the 2-fluorobenzoyl moiety, imparts interesting photophysical properties to these molecules, making them suitable for applications in photochemistry. Many thiazole derivatives are fluorescent and their emission characteristics are often sensitive to the local environment, a property known as solvatochromism.

Thiazolo[5,4-d]thiazole (TTz) derivatives, for example, are highly fluorescent materials whose emission color can be tuned across the visible spectrum from blue to orange-red by modifying their chemical structure and controlling their solid-state packing. nih.govrsc.org The correlation between the crystal packing and the photophysical properties is crucial for designing materials for solid-state applications like color-tuning and white-light emission in photonic devices. nih.govrsc.org

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is another key photophysical process observed in certain thiazole derivatives, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT). mdpi.com Upon photoexcitation, an intramolecular proton transfer occurs, leading to a tautomeric form with a large Stokes shift (a significant difference between the absorption and emission maxima). This property is highly valuable for developing fluorescent probes, as it minimizes self-absorption and improves signal-to-noise ratios. mdpi.com The introduction of a fluorine atom can further modulate the photophysical properties by altering the electronic distribution within the molecule. tdl.org While the direct application of this compound as a photoinitiator is not extensively documented, the inherent photochemical reactivity of related benzoyl compounds, such as in the photolysis of benzotriazole (B28993) arylhydrazones to form new heterocyclic systems, suggests the potential for such applications. nih.gov

Future Research Directions and Emerging Trends for 2 2 Fluorobenzoyl Thiazole

Exploration of Novel Synthetic Methodologies

While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational route to the 2-(2-Fluorobenzoyl)thiazole core, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.

Advanced Catalytic Systems: The development of novel transition-metal-catalyzed cross-coupling reactions could offer more direct and efficient routes. For instance, palladium- and copper-catalyzed C-H activation could enable the direct aroylation of a pre-formed thiazole ring at the 2-position, avoiding the need for pre-functionalized starting materials researchgate.netacs.org. Research into ligand development will be crucial to control regioselectivity and improve catalyst efficiency acs.org.

Photocatalysis and Electrochemistry: Light- and electricity-driven synthetic methods are emerging as powerful green chemistry tools. Future studies could explore the photocatalytic or electrochemical synthesis of this compound, potentially enabling reactions under milder conditions and with higher atom economy researchgate.net.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a multi-step flow process for this compound could streamline its production, allowing for in-line purification and telescoping of reaction sequences figshare.comuc.pt.

Biocatalysis: The use of enzymes in synthesis (biocatalysis) offers unparalleled selectivity. Future research could investigate engineered enzymes for the asymmetric synthesis of fluorinated thiazole derivatives, providing access to chiral molecules with specific biological activities wpmucdn.comchemrxiv.org.

| Methodology | Potential Advantage | Relevant Research Area |

| Advanced Catalysis (Pd, Cu) | High efficiency, direct C-H functionalization | Ligand design, catalyst optimization |

| Photocatalysis/Electrochemistry | Green chemistry, mild reaction conditions | Reaction design, mechanistic studies |

| Flow Chemistry | Scalability, safety, process control | Reactor design, multi-step synthesis |

| Biocatalysis | High stereoselectivity, green conditions | Enzyme engineering, asymmetric synthesis |

Investigation of Uncharted Reactivity Profiles

The reactivity of this compound is not extensively documented, presenting a rich area for fundamental chemical research.

Site-Selective C-H Functionalization: The thiazole ring possesses multiple C-H bonds (at the C4 and C5 positions) that could be selectively functionalized. Future studies will likely focus on developing catalytic systems that can precisely target one of these positions for derivatization, allowing for the synthesis of complex, multi-substituted thiazoles from the parent scaffold rsc.orgnih.govmdpi.com.

Ketone Moiety Transformations: The benzoyl ketone group is a versatile functional handle. Research can explore its transformation into a wide range of other functional groups. For example, reduction to an alcohol, conversion to an oxime or hydrazone, or participation in aldol-type condensations could yield a diverse library of new derivatives with unique properties.

Reactivity of the Fluoro-Aromatic Ring: The 2-fluorophenyl group can participate in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. Investigating this reactivity could lead to the synthesis of novel biaryl or ether-linked thiazole derivatives.

Thiazolium Salt Formation: The nitrogen atom in the thiazole ring can be quaternized to form a thiazolium salt. These salts are known to be effective organocatalysts for various chemical transformations, including umpolung reactions rsc.org. Exploring the catalytic activity of thiazolium salts derived from this compound is a promising research direction.

Development of Next-Generation Derivatives with Tunable Properties

The this compound scaffold is an excellent starting point for the development of new molecules with tailored properties for applications in medicinal chemistry and materials science.

Medicinal Chemistry Scaffolds: Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties globalresearchonline.netnih.govmdpi.com. The fluorine atom is a common feature in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability nih.govrsc.org. Future research will focus on synthesizing libraries of derivatives by modifying the thiazole and phenyl rings and evaluating their biological activities. For example, introducing different substituents on the phenyl ring or at the C4/C5 positions of the thiazole could lead to potent and selective enzyme inhibitors or receptor modulators nih.govmdpi.com.

Organic Electronics: Thiazole-containing molecules can possess interesting photophysical properties. By extending the conjugation of the system, for example, by creating thiazole-based polymers or integrating them into larger π-conjugated systems, new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be developed. The electronic properties could be fine-tuned by the strategic placement of electron-donating or electron-withdrawing groups.

| Derivative Class | Potential Application | Key Modification Strategy |

| Bioactive Molecules | Antimicrobial, Anticancer Agents | Substitution at C4/C5 of thiazole, modification of the phenyl ring |

| Enzyme Inhibitors | Therapeutic Agents | Introduction of specific functional groups to target active sites |

| Organic Materials | OLEDs, OPVs | Extension of π-conjugation, polymer synthesis |

Integration into Multi-Component Systems and Complex Architectures

The integration of the this compound unit into larger, more complex molecular architectures is a key trend for creating novel functional molecules.

Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot reactions that combine three or more starting materials to form a complex product. Developing MCRs that incorporate this compound or its precursors could provide rapid access to libraries of structurally diverse and complex heterocyclic compounds taylorfrancis.commdpi.com. This is particularly relevant for drug discovery programs.

Supramolecular Chemistry: The thiazole and benzoyl moieties can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. Future research could explore the self-assembly of this compound derivatives into well-defined supramolecular structures like gels, liquid crystals, or metal-organic frameworks (MOFs).

Hybrid Molecules and Conjugates: Covalently linking this compound to other molecular entities, such as other heterocyclic systems, peptides, or known pharmacophores, can lead to hybrid molecules with novel or enhanced properties. For instance, creating conjugates with fluorescent dyes could lead to new probes for bioimaging.

Advanced Computational Predictions and Experimental Verification

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental design.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can provide insights into reaction mechanisms and help rationalize observed reactivity patterns researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. This can help in the rational design of more potent compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to the target protein. This can guide the design of new analogs with improved binding characteristics nih.gov.

Experimental Verification: A crucial aspect of this research direction is the close interplay between computational predictions and experimental validation. Predicted properties, such as NMR spectra, absorption and emission wavelengths, and reaction barriers, should be confirmed through spectroscopic analysis and kinetic studies to refine and validate the computational models researchgate.netacs.org.

| Computational Method | Application | Experimental Verification |

| DFT | Predict reactivity, spectra, electronic structure | Kinetic studies, NMR, UV-Vis, X-ray crystallography |

| QSAR | Correlate structure with biological activity | In vitro biological assays |

| Molecular Docking | Predict protein-ligand binding modes | Enzyme inhibition assays, co-crystallization |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluorobenzoyl)thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling fluorobenzoyl precursors with thiazole intermediates. Key steps include:

- Friedel-Crafts acylation : Utilize Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) under solvent-free conditions for high yields (90–96%) .

- Cyclization reactions : React α-bromoacetophenone derivatives with thiosemicarbazones in ethanol at reflux (66–79% yields) .

- Catalyst optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole-thiazole hybrids .

Q. Table 1: Reaction Conditions and Yields

| Precursor | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluorobenzoyl chloride | Eaton’s reagent | 80°C | 95 | |

| Thiosemicarbazone + α-bromoacetophenone | Ethanol, reflux | 78°C | 75 |

Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Fluorine-induced deshielding in the benzoyl group shifts aromatic protons downfield (δ 7.8–8.2 ppm). Thiazole protons appear as singlets (δ 7.3–7.5 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and thiazole C-S-C vibrations at 690–720 cm⁻¹ .

- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, S values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How does the 2-fluorobenzoyl group influence the electronic properties and biological activity of thiazole derivatives?

Methodological Answer:

- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the benzoyl group, enhancing binding to biological targets (e.g., kinases) .

- Structure-activity relationship (SAR) : Derivatives with para-substituted fluorobenzoyl groups show 3–5× higher anticancer activity (GI₅₀ = 1.0–1.7 µM in MCF-7 cells) compared to non-fluorinated analogs .

- Docking studies : Fluorine participates in halogen bonding with active-site residues (e.g., His164 in α-glucosidase), improving inhibitory potency .

Q. Table 2: Anticancer Activity of Fluorinated vs. Non-Fluorinated Thiazoles

| Compound | GI₅₀ (µM) in HCT-116 | Selectivity Index (vs. MRC-5) | Reference |

|---|---|---|---|

| This compound | 1.6 ± 0.2 | 8.7 | |

| Non-fluorinated analog | 5.2 ± 0.8 | 2.1 |

Q. What experimental strategies mitigate cytotoxicity discrepancies in this compound derivatives across cell lines?

Methodological Answer:

- Dose-response profiling : Use clonogenic assays at 5–10 µM concentrations to distinguish cytostatic vs. cytotoxic effects .

- Mechanistic studies : Perform caspase-3/7 activation assays (e.g., 2–4× increase in apoptosis) and Western blotting for pro-apoptotic proteins (Bax, p53) .

- Metabolic stability : Assess microsomal half-life (t₁/₂) to rule out false negatives due to rapid degradation .

Q. How can computational methods predict the metabolic pathways of this compound derivatives?

Methodological Answer:

- In silico metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 (CYP3A4)-mediated oxidation sites (e.g., thiazole S-oxidation) .

- ADME profiling : Calculate LogP (2.1–3.5) and polar surface area (70–90 Ų) to predict blood-brain barrier permeability .

- Docking simulations : Map fluorobenzoyl interactions with hepatic transporters (e.g., OATP1B1) to anticipate hepatotoxicity .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

- Standardize assays : Use CLSI guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 29213) to minimize variability .

- Check for efflux pump interference : Include efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

- Structural analogs : Compare fluorobenzoyl derivatives with chloro- or bromo-substituted counterparts to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.